Kaempferol 3,4'-diglucoside 7-rhamnoside
Description
Context of Flavonoid Glycosides within Plant Secondary Metabolism
Plants produce a vast and diverse array of organic compounds that are not directly involved in their primary growth and development processes, such as photosynthesis or respiration. These compounds are known as secondary metabolites. nih.gov Flavonoids represent a major class of these secondary metabolites, which are widely distributed throughout the plant kingdom. nih.gov They are polyphenolic in structure and contribute to many aspects of a plant's life. nih.govnih.gov For instance, they are responsible for the vibrant colors of flowers and fruits, which attract pollinators and seed dispersers. nih.gov They also play crucial roles in protecting plants from various environmental stressors, including UV radiation and pathogens. nih.gov
In nature, flavonoids are frequently found as glycosides, meaning they are chemically linked to one or more sugar molecules. nih.govyoutube.com This process of glycosylation, the attachment of a sugar (glycone) to the non-sugar flavonoid core (aglycone), significantly alters the compound's properties. youtube.com Glycosylation generally increases the water solubility of flavonoids, which can affect their storage and transport within the plant. youtube.com The resulting flavonoid glycosides are a heterogeneous group, with the specific type and linkage of the sugar moiety influencing their biological function. youtube.com While some glycosides are inactive until the sugar part is removed through hydrolysis, others exhibit their own distinct activities. youtube.com
Significance of Kaempferol (B1673270) and its Glycosylated Derivatives in Phytochemical Research
Among the many types of flavonoids, the flavonol kaempferol is a prominent subject of scientific inquiry. capes.gov.br Kaempferol is ubiquitous in a wide range of dietary plants and has been recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties. capes.gov.brnih.gov This has made it a molecule of great interest in the development of functional foods and nutraceuticals. capes.gov.br
The significance of kaempferol extends to its many glycosylated forms, which are the derivatives most commonly found in plants. nih.gov Phytochemical research has demonstrated that the attachment of different sugar groups to the kaempferol backbone can substantially modulate its bioactivity and bioavailability. nih.govresearchgate.net For example, studies have compared the effects of kaempferol aglycone with its glycosides, revealing that the non-sugar form can sometimes be more potent in certain biological assays, while glycosides may have other advantages. researchgate.netmdpi.com Researchers have investigated a wide array of kaempferol glycosides, such as kaempferol 3-O-rhamnoside-7-O-rhamnoside, which has been identified as an inhibitor of polar auxin transport in plants. nih.gov The position and nature of the sugar are critical; for instance, the presence of a rhamnose group at the 7-position in kaempferol-7-O-α-L-rhamnopyranoside was shown to be potent in melanin (B1238610) inhibition. researchgate.net The study of these derivatives is crucial for understanding how plants synthesize and utilize these compounds and for harnessing their full potential for human health.
Research Gaps and Rationale for Focused Investigation of Kaempferol 3,4'-diglucoside 7-rhamnoside
Despite the extensive research on kaempferol and its more common glycosides, significant knowledge gaps exist for more complex derivatives like this compound. This specific triglycoside, with a chemical formula of C₃₃H₄₀O₂₀, presents a unique structural configuration with two glucose molecules and one rhamnose molecule attached at distinct positions on the kaempferol skeleton. sigmaaldrich.comnih.gov
A review of current scientific literature reveals that this compound is primarily documented in chemical databases and supplier catalogs, with its CAS number being 1131009-93-2. sigmaaldrich.comsynzeal.com However, there is a notable scarcity of in-depth research into its:
Natural Occurrence: Detailed reports on which plant species synthesize this specific compound and in what quantities are limited.
Biosynthesis: The specific enzymatic pathways and genetic regulation involved in the sequential attachment of three distinct sugar moieties are not well understood.
Biological Activity: Comprehensive studies on its specific pharmacological or biological effects are lacking. While the activities of kaempferol and its mono- or di-glycosides are widely studied, it is plausible that the unique glycosylation pattern of this compound confers novel or enhanced properties.
Metabolism and Bioavailability: How this complex molecule is absorbed, metabolized, and utilized by living organisms remains largely unexplored.
This lack of dedicated research provides a strong rationale for a focused investigation. The complex glycosylation pattern suggests a highly specific biological role that differs from simpler kaempferol derivatives. Elucidating the structure-activity relationship of this molecule could provide new insights into flavonoid biochemistry and potentially uncover a natural product with novel applications.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-Hydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one | synzeal.com |
| Molecular Formula | C₃₃H₄₀O₂₀ | sigmaaldrich.com |
| Molecular Weight | 756.66 g/mol | sigmaaldrich.com |
| CAS Number | 1131009-93-2 | sigmaaldrich.com |
Table 2: Comparison of Selected Kaempferol Derivatives in Research
| Compound Name | Key Research Finding | Reference |
|---|---|---|
| Kaempferol | Possesses antioxidant, anti-inflammatory, and potential anti-cancer properties. capes.gov.brnih.gov | capes.gov.br, nih.gov |
| Kaempferol Glycosides (general) | Can modulate the cytotoxic effects of anticancer drugs like etoposide (B1684455). nih.gov | nih.gov |
| Kaempferol 3-O-rhamnoside-7-O-rhamnoside | Acts as an endogenous inhibitor of polar auxin transport in Arabidopsis thaliana shoots. nih.gov | nih.gov |
| Kaempferol-7-O-α-L-rhamnopyranoside | Showed high potency in inhibiting melanin production in B16F10 melanoma cells. researchgate.net | researchgate.net |
| This compound | Primarily identified chemically; detailed biological activity studies are a noted research gap. sigmaaldrich.comsynzeal.comebiohippo.com | ebiohippo.com, synzeal.com, sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
5-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(47-10)49-13-6-14(36)18-15(7-13)50-29(30(22(18)40)53-33-28(46)25(43)21(39)17(9-35)52-33)11-2-4-12(5-3-11)48-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQUDJBAKAHEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Kaempferol 3,4 Diglucoside 7 Rhamnoside
Ecological Context of Biosynthesis and Accumulation in Plants
Flavonoids and their glycosides are recognized as significant secondary metabolites that mediate plant interactions with their environment. nih.gov Kaempferol (B1673270) and its glycosides are not typically direct growth regulators but act indirectly by modulating phytohormone signaling, such as auxin transport. nih.govwikipedia.org
Research into the potential allelopathic role of kaempferol glycosides from Lobularia maritima has been conducted to understand their function within herbaceous plant communities. researchgate.net Studies testing these compounds on coexisting plant species suggest that the nature and type of the sugar moieties attached to the kaempferol backbone modulate the biological response, indicating a structure-activity relationship. researchgate.net Similarly, another kaempferol glycoside, kaempferol-3-O-β-D-glucoside, isolated from the invasive weed Solidago canadensis, has been identified as a potential allelochemical that inhibits the growth of other plants. researchgate.net
In a broader ecological context, the accumulation of kaempferol glycosides can be part of a plant's defense mechanism. nih.gov Under stress conditions, plants may enhance the biosynthesis of these compounds, which can act as deterrents to herbivores by inhibiting digestion. nih.gov Furthermore, these glycosides can influence plant growth and development under stress by interacting with key phytohormones like gibberellic acid (GA), jasmonic acid (JA), and salicylic (B10762653) acid (SA). nih.gov
Impact of Abiotic Stressors on Glycoside Levels
Plants modulate the synthesis and accumulation of secondary metabolites like flavonoid glycosides in response to environmental challenges. nih.gov These abiotic stressors include, but are not limited to, drought, salinity, extreme temperatures, and high levels of UV radiation. Flavonoids play a crucial role in protecting the plant from damage by acting as antioxidants, UV screens, and signaling molecules. nih.gov
The general response of plants to abiotic stress involves an upregulation of the phenylpropanoid pathway, which leads to an increased production of various flavonoids. researchgate.net For example, studies on poplar trees under drought stress have shown a significant increase in the expression of genes involved in flavonoid biosynthesis, leading to the accumulation of phenolic and flavonoid compounds which enhance the plant's antioxidant capacity. researchgate.net Similarly, in other plant species, salt stress has been observed to increase the content of flavonoid glycosides. nih.gov While no specific research has been conducted on the effect of abiotic stressors on the levels of Kaempferol 3,4'-diglucoside 7-rhamnoside, it is reasonable to hypothesize that its synthesis would be similarly influenced by environmental pressures in the plants where it occurs. The specific nature and magnitude of this response would likely depend on the plant species, the type and intensity of the stressor, and the duration of exposure.
Table 1: General Impact of Abiotic Stressors on Flavonoid Glycoside Levels in Plants
| Abiotic Stressor | General Effect on Flavonoid Glycoside Levels | Potential Protective Role |
| Drought | Increased accumulation | Osmotic adjustment, antioxidant activity |
| Salinity | Increased accumulation | Ion homeostasis, ROS scavenging |
| UV Radiation | Increased accumulation | UV-B screening, DNA damage prevention |
| High Temperature | Variable (increase or decrease) | Membrane stabilization, antioxidant defense |
| Low Temperature | Increased accumulation | Cryoprotection, membrane fluidity maintenance |
This table represents generalized findings for flavonoid glycosides and is not specific to this compound due to a lack of direct research.
Chemotaxonomic Significance within Plant Families and Genera
Flavonoids are valuable tools in chemotaxonomy, the classification of plants based on their chemical constituents. researchgate.net The structural diversity of flavonoids, including the type of aglycone and the nature and position of glycosidic linkages, can provide distinctive chemical fingerprints for different plant taxa. researchgate.net
The presence of complex kaempferol glycosides, such as the one , can be a significant marker at the generic or even species level. For instance, the flavonoid profiles of different species within the genus Agave have been used to distinguish them. researchgate.net While the specific chemotaxonomic significance of this compound has not been established due to its limited reported occurrences, its complex structure suggests it could be a highly specific marker. If, for example, its presence were confirmed in Ligusticum jeholense and found to be absent in other Ligusticum species, it could serve as a unique chemical identifier for that species. The utility of flavonoids as chemotaxonomic markers is well-established, and future research into the distribution of this compound could provide valuable insights into the phylogenetic relationships of the plants in which it is found. researchgate.net
Biosynthesis and Metabolic Pathways of Kaempferol 3,4 Diglucoside 7 Rhamnoside
Engineered Biosynthesis Approaches for Glycosylated Flavonoids
Strategic Expression of Regio-specific Glycosyltransferases for Targeted Synthesis
The precise arrangement of sugar molecules on the kaempferol (B1673270) backbone is orchestrated by UDP-glycosyltransferases (UGTs), enzymes that transfer a sugar moiety from an activated donor, such as UDP-glucose or UDP-rhamnose, to a specific hydroxyl group on the flavonoid. nih.gov The synthesis of a complex molecule like Kaempferol 3,4'-diglucoside 7-rhamnoside likely involves the sequential action of multiple UGTs, each with a defined regiospecificity for the 3, 4', and 7-hydroxyl positions of the kaempferol molecule. nih.govnih.gov
The order of these glycosylation events can vary, and different strategies have been observed in flavonoid biosynthesis. nih.gov One possibility is the stepwise addition of each sugar. For instance, a UGT specific for the 3-OH group might first add a glucose molecule, followed by the action of other UGTs that recognize and glycosylate the 4'-OH and 7-OH positions. In Arabidopsis thaliana, for example, specific UGTs have been identified that catalyze the 3-O-glucosylation and 3-O-rhamnosylation of kaempferol. nih.gov The formation of a diglucoside at the 3 and 4' positions would require at least two distinct glucosyltransferases with high regiospecificity.
The final step in the biosynthesis of this compound would be the attachment of a rhamnose sugar to the 7-hydroxyl group. This reaction is catalyzed by a specific UDP-rhamnosyltransferase. The expression and coordination of these various UGTs are critical for the targeted synthesis of this specific triglycoside. The substrate specificity of these enzymes can be influenced by the existing glycosylation pattern of the flavonoid, meaning the presence of one sugar can affect the addition of subsequent sugars.
Catabolism and Biotransformation Pathways in Biological Systems
The breakdown of complex flavonoid glycosides like this compound is primarily carried out by the enzymatic activities of microorganisms, particularly those residing in the human gut. nih.govnih.gov These microbes produce a variety of glycoside hydrolases that can cleave the sugar moieties, releasing the aglycone and individual sugars.
β-Glucosidase-mediated Catabolism of Flavonol Bisglycosides
The initial steps in the catabolism of this compound likely involve the removal of the two glucose units. This is accomplished by the action of β-glucosidases, enzymes that hydrolyze β-glucosidic linkages. nih.gov Several β-glucosidases have been identified with broad specificity, capable of acting on 3-O-, 7-O-, and 4'-O-linked flavonoid glucosides. nih.gov
The breakdown of the diglucoside structure at positions 3 and 4' would proceed sequentially. A β-glucosidase would first cleave one of the glucose molecules, resulting in a kaempferol diglycoside (either a glucoside-rhamnoside or a glucoside-glucoside depending on the initial cleavage site). Subsequently, another β-glucosidase, or the same enzyme if it has broad specificity, would remove the second glucose molecule.
Hydrolysis of Related Glycosides by Enzymes (e.g., α-l-rhamnosidase, β-glycosidase)
The complete degradation of this compound to its aglycone, kaempferol, requires the activity of both β-glucosidases and α-L-rhamnosidases. α-L-rhamnosidases are responsible for cleaving the terminal α-L-rhamnose residue from the 7-position of the kaempferol backbone. nih.gov
Studies on various flavonoid rhamnoglucosides have shown that the hydrolysis is a stepwise process. nih.gov For this compound, the rhamnose at the 7-position and the glucoses at the 3 and 4' positions would be removed. The order of removal can depend on the specific enzymes present. For instance, an α-L-rhamnosidase could first remove the rhamnose, followed by the action of β-glucosidases on the remaining diglucoside. Conversely, β-glucosidases could act first, leaving a kaempferol 7-rhamnoside to be hydrolyzed by an α-L-rhamnosidase. The enzymatic hydrolysis of flavonoid glycosides is a key step in their metabolism, influencing their bioavailability and subsequent physiological effects. nih.gov
Advanced Analytical Methodologies for Kaempferol 3,4 Diglucoside 7 Rhamnoside
Extraction and Isolation Techniques from Botanical Sources
The initial and critical step in the study of Kaempferol (B1673270) 3,4'-diglucoside 7-rhamnoside involves its effective extraction from plant tissues and subsequent isolation from a complex mixture of other phytochemicals.
Optimized Solvent Extraction Protocols (e.g., Ethanolic, Methanolic)
The choice of solvent is paramount for the successful extraction of flavonoid glycosides. Due to their polar nature, polar solvents are generally employed. Ethanolic and methanolic extraction protocols are among the most common and effective methods for obtaining extracts rich in these compounds. For instance, a new flavonol glycoside, kaempferol-3,4'-di-O-beta-glucopyranoside-7-O-alpha-rhamnopyranoside, was successfully isolated from the ethanolic extract of the whole fresh plant of Iberis amara L. researchgate.net. Similarly, hydroalcoholic extracts, which combine water with an alcohol like ethanol (B145695) or methanol, are also frequently used to extract kaempferol glycosides from plant materials like the leaves and twigs of Lindera neesiana. mdpi.com
The effectiveness of the extraction can be influenced by various factors, including the specific plant part used (leaves, flowers, stems), the state of the material (fresh or dried), and the extraction conditions (temperature, time). nih.gov Solvents such as DMSO, pyridine, methanol, and ethanol are all viable options for dissolving the purified compound for further analysis. chemfaces.com
Chromatographic Purification Strategies (e.g., Thin-Layer Chromatography, Column Chromatography, Preparative HPLC)
Following initial solvent extraction, the crude extract contains a multitude of compounds. Therefore, chromatographic techniques are essential for the purification of Kaempferol 3,4'-diglucoside 7-rhamnoside.
Thin-Layer Chromatography (TLC) is often used as a preliminary analytical step to identify the presence of flavonoids in an extract and to optimize solvent systems for column chromatography. phcog.com
Column Chromatography (CC) is a widely used technique for the large-scale separation of compounds from a mixture. Various stationary phases can be employed. For example, MCI gel CHP20P and Sephadex LH-20 are used for initial fractionation of hydroalcoholic extracts. mdpi.com Silica gel column chromatography is also a common subsequent step for further purification of the fractions obtained. mdpi.com
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final isolation of pure compounds. sielc.com It is often used after initial purification by column chromatography to yield highly pure reference standards of compounds like this compound. sigmaaldrich.comphytolab.com
Structural Elucidation and Precise Characterization Techniques
Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H-NMR, ¹³C-NMR, DEPT, DQ-COSY, TOCSY, ROESY, NOESY, HSQC, HMBC, HSQC-TOCSY)
NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to determine the connectivity of atoms and the spatial arrangement of the molecule.
The structure of a newly isolated kaempferol-3,4'-di-O-beta-glucopyranoside-7-O-alpha-rhamnopyranoside was established using a combination of 1D and 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY. researchgate.net These experiments allow for the assignment of all proton (¹H) and carbon (¹³C) signals and establish the linkages between the kaempferol aglycone and the sugar moieties, as well as the linkages between the sugar units themselves. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the glycosylation sites by showing correlations between the anomeric protons of the sugars and the carbons of the aglycone. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which helps to confirm the stereochemistry of the glycosidic bonds.
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| Aglycone | ||
| 2 | 157.15 | |
| 3 | 133.61 | |
| 4 | 177.64 | |
| 5 | 161.57 | |
| 6 | 99.55 | 6.18 (d, 2.02) |
| 7 | 166.16 | |
| 8 | 94.39 | 6.40 (d, 2.02) |
| 9 | 157.04 | |
| 10 | 103.95 | |
| 1' | 121.26 | |
| 2'/6' | 131.28 | 7.98 (d, 8.69) |
| 3'/5' | 115.59 | 6.89 (d, 8.70) |
| 4' | 160.51 | |
| Glucose | ||
| 1'' | 101.96 | 5.30 (d, 7.30) |
| 2'' | 74.63 | 3.5-3.2 (m) |
| 3'' | 76.84 | 3.5-3.2 (m) |
| 4'' | 70.79 | 3.5-3.2 (m) |
| 5'' | 76.16 | 3.5-3.2 (m) |
| 6'' | 67.36 | 3.5-3.2 (m) |
| Rhamnose | ||
| 1''' | 101.26 | 4.39 (brs) |
| 2''' | 70.34 | 3.5-3.2 (m) |
| 3''' | 71.05 | 3.5-3.2 (m) |
| 4''' | 72.30 | 3.5-3.2 (m) |
| 5''' | 68.71 | 3.5-3.2 (m) |
| 6''' | 18.33 | 0.99 (d, 6.06) |
Mass Spectrometry (MS) Techniques (e.g., Electrospray-Ionization Triple-Quadrupole Mass-Spectrometric (ESI/TQ/MS), Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MSn))
Mass spectrometry is indispensable for determining the molecular weight of this compound and for confirming the structure of the aglycone and the sequence of the sugar units through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like flavonoid glycosides, typically observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is a powerful tool for analyzing complex mixtures and identifying known compounds by comparing their retention times and mass spectra with those of reference standards. conicet.gov.ar
Tandem Mass Spectrometry (MS/MS or MSn) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. For example, in the analysis of kaempferol glycosides, the fragmentation typically involves the sequential loss of the sugar moieties. The masses of the lost neutral fragments correspond to specific sugar units (e.g., 162 Da for a hexose (B10828440) like glucose, and 146 Da for a deoxyhexose like rhamnose). This allows for the determination of the sugar sequence and their attachment points to the aglycone. For instance, the analysis of a related compound, kaempferol 3-O-rhamnosyl-glucosyl-glucoside 7-O-rhamnoside, using a triple quadrupole analyzer demonstrated the characteristic fragmentation patterns. researchgate.net Similarly, LC-ESI-QTOF (Quadrupole Time-of-Flight) MS has been used to obtain high-resolution mass spectra of kaempferol glycosides, providing accurate mass measurements that further aid in identification. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide complementary information for the structural characterization of this compound.
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore. Flavonols like kaempferol typically exhibit two major absorption bands. For the kaempferol aglycone, these bands are observed at approximately 266 nm (Band II) and 366 nm (Band I). sielc.com The exact positions of these maxima can be influenced by the glycosylation pattern. For example, a kaempferol-3-O-rhamnoside isolated from Schima wallichii Korth. showed absorption maxima at 265 and 342 nm. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a flavonoid glycoside will show characteristic absorption bands for hydroxyl (-OH) groups, the carbonyl (C=O) group of the γ-pyrone ring, aromatic C=C bonds, and C-O bonds of the glycosidic linkages and hydroxyl groups. researchgate.net
Quantitative Analysis and Fingerprinting for Quality Control and Research
The precise and reliable quantification of this compound in various matrices, such as plant extracts and herbal formulations, is paramount for quality control, standardization, and research purposes. To this end, advanced analytical methodologies are employed to ensure the identity, purity, and content of this specific flavonol glycoside. These methods are crucial for establishing the chemical fingerprint of a product, which serves as a characteristic profile for authentication and consistency.
Development and Validation of Analytical Methods for Detection and Quantification
The development of robust analytical methods is a critical first step for the accurate detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques utilized for this purpose.
The development of a new analytical method involves a systematic process of optimizing various parameters to achieve the desired performance. For the analysis of flavonoid glycosides like this compound, reverse-phase HPLC (RP-HPLC) is frequently the method of choice due to its simplicity and suitability for a wide range of compounds. ijariie.com The selection of the stationary phase, typically a C18 column, and the mobile phase composition are critical for achieving adequate separation from other co-eluting compounds in a complex matrix. ijpsr.com Mobile phases often consist of a mixture of an aqueous solvent (such as water with an acid modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). ijariie.comijpsr.com The elution can be performed in isocratic mode (constant mobile phase composition) or gradient mode (changing mobile phase composition) to ensure optimal resolution of the target analyte.
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Method validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ijariie.com The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often confirmed by comparing the chromatograms of a blank sample, a sample spiked with the analyte, and a standard of the analyte.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. A high correlation coefficient (R²) value, typically greater than 0.99, indicates good linearity. ijpsr.com
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). embrapa.br
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ijpsr.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. embrapa.br
The following table summarizes typical validation parameters for an HPLC method for the quantification of a flavonoid, based on data for similar compounds.
| Validation Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| LOD (µg/mL) | 0.1 - 0.5 |
| LOQ (µg/mL) | 0.5 - 1.5 |
In a study on the quantification of flavonoids in Moringa oleifera, a reverse-phase HPLC method was developed and validated according to ICH guidelines. The method demonstrated excellent linearity with a correlation coefficient greater than 0.999 for the quantified flavonoids. The limit of detection and quantification were in the range of 0.2–0.5 µg/ml, and the recovery was between 98% and 101%. ijpsr.com While this study focused on other flavonoids, the reported validation parameters provide a relevant benchmark for what would be expected for a validated method for this compound.
For more complex analyses and lower detection limits, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is often employed. This technique offers higher resolution, sensitivity, and specificity, allowing for the identification and quantification of compounds even at trace levels. In a widely targeted metabolomics study of Hemerocallis citrina, UPLC-MS/MS was used to identify a total of 364 flavonoid metabolites, showcasing the power of this technique in comprehensive phytochemical analysis. nih.gov
Application of Reference Standards for Comparative Analysis
Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of a substance. In the context of this compound, a primary reference standard with certified absolute purity is essential for accurate analytical measurements. phytolab.com These standards are commercially available from various suppliers and are accompanied by a Certificate of Analysis (CoA) that provides detailed information on their identity and purity, often determined by HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.combiocrick.comsynzeal.com
The use of a reference standard for this compound is fundamental in several applications:
Quantitative Analysis: In quantitative analysis, a calibration curve is constructed using serial dilutions of the reference standard. The concentration of this compound in a sample is then determined by comparing its peak area in the chromatogram to the calibration curve. This approach is crucial for the quality control of herbal medicines and dietary supplements to ensure that they contain the specified amount of the active compound.
Fingerprinting Analysis: Chromatographic fingerprinting is a powerful technique for the quality assessment and authentication of herbal products. An HPLC or UPLC fingerprint provides a characteristic profile of the chemical constituents of a plant extract. By comparing the fingerprint of a sample to that of a reference extract, and by identifying the peak corresponding to this compound using its reference standard, the authenticity and consistency of the product can be verified.
Comparative Studies: Reference standards are indispensable in comparative studies that aim to investigate the variation of chemical constituents in different plant parts, cultivars, or geographical locations. For example, a study on Hemerocallis citrina used UPLC-MS/MS to compare the flavonoid profiles of its roots, stems, leaves, and flowers, identifying significant differences in the distribution of various flavonoid metabolites. nih.gov The use of reference standards in such studies allows for the unambiguous identification and relative quantification of specific compounds like this compound.
The following table lists some of the compounds that have been analyzed alongside or in relation to kaempferol glycosides in comparative and fingerprinting studies.
| Compound | Analytical Context |
| Quercetin-3,4'-diglucoside | Co-analyzed with kaempferol-3,4'-diglucoside (B191649) in HPLC standard mixtures for method development. researchgate.net |
| Isorhamnetin-3,4'-diglucoside | Included in standard mixtures for the chromatographic analysis of flavonoids. researchgate.net |
| Kaempferol-3-O-rhamnoside | Isolated and quantified from Schima wallichii and its anti-proliferative activity studied. nih.gov |
| Kaempferol-3-O-glucoside-7-O-rhamnoside | Identified as a differential flavonoid metabolite in the comparative analysis of Hemerocallis citrina parts. nih.gov |
| Kaempferitrin (B1674772) (Kaempferol-3,7-di-O-rhamnoside) | Quantified in Uncaria guianensis as a chemical marker for the species. embrapa.br |
Future Research Directions for Kaempferol 3,4 Diglucoside 7 Rhamnoside
Comprehensive Elucidation of Detailed Biosynthetic Pathways and Regulatory Mechanisms
The biosynthesis of Kaempferol (B1673270) 3,4'-diglucoside 7-rhamnoside involves a multi-step process from the kaempferol aglycone. This process is catalyzed by a series of specific enzymes known as glycosyltransferases (GTs). While the general phenylpropanoid pathway leading to kaempferol is well-established, the precise enzymatic steps for the sequential attachment of two glucose molecules and a rhamnose molecule to the specific 3, 4', and 7 positions of the kaempferol backbone are not fully characterized.
Future research should focus on:
Identification and Characterization of Glycosyltransferases: Isolating and characterizing the specific UDP-glycosyltransferases (UGTs) responsible for each glycosylation step is paramount. This includes identifying the UGT that attaches the first glucose to the 3-hydroxyl group, the second glucose to the 4'-hydroxyl group, and the rhamnosyltransferase for the 7-hydroxyl group.
Gene Expression and Regulation: Investigating the genetic and environmental factors that regulate the expression of these key biosynthetic genes will be crucial. Studies have shown that factors like light intensity can influence the accumulation of flavonoid glycosides. nih.gov
Metabolic Engineering: Once the biosynthetic genes are identified, they could be utilized in microbial hosts like Escherichia coli or yeast to create engineered pathways for the sustainable production of Kaempferol 3,4'-diglucoside 7-rhamnoside, an approach that has been successful for other flavonoid glycosides like kaempferol-3-O-rhamnoside. nih.govfrontiersin.org
Advanced Mechanistic Studies on Specific Cellular and Molecular Targets
The biological activity of a compound is defined by its interaction with cellular and molecular targets. For this compound, these targets remain unknown. Research on its aglycone, kaempferol, has revealed interactions with various signaling pathways involved in inflammation and apoptosis, but the influence of the extensive glycosylation in this particular molecule is yet to be determined. nih.govnih.gov
Key research avenues include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and in-silico molecular docking to identify specific protein targets.
Pathway Analysis: Investigating the impact of the compound on key cellular signaling cascades, such as MAPK, NF-κB, and PI3K/Akt pathways, which are known to be modulated by other flavonoids. nih.gov
Enzyme Inhibition Assays: Screening for inhibitory activity against a panel of enzymes, such as kinases, proteases, and metabolic enzymes, to uncover potential mechanisms of action. For instance, other kaempferol glycosides have been shown to inhibit enzymes like α-amylase and α-glucosidase. medchemexpress.com
Comparative Bioactivity Profiling with Other Kaempferol Glycosides and the Aglycone
The type, number, and position of sugar moieties on a flavonoid backbone can significantly alter its bioactivity and pharmacokinetic properties. nih.govresearchgate.net A comparative approach is essential to understand the unique contribution of the 3,4'-diglucoside 7-rhamnoside structure.
Future studies should systematically compare its biological effects with:
Monoglycosides: Such as Kaempferol-3-O-glucoside (Astragalin) or Kaempferol-7-O-rhamnoside.
Diglycosides: Such as Kaempferol-3,7-dirhamnoside (Kaempferitrin). ebi.ac.uk
This comparative analysis should span a range of bioactivities, including antioxidant, anti-inflammatory, and cytoprotective effects. It has been observed that while glycosylation can sometimes reduce certain in-vitro activities, it may enhance stability and bioavailability in-vivo. researchgate.net
Table 1: Kaempferol and its Glycosides for Comparative Studies
| Compound Name | Structure | Key Research Finding |
|---|---|---|
| Kaempferol | Aglycone | Possesses antioxidant, anti-inflammatory, and anti-cancer properties. nih.gov |
| Kaempferol-3-O-glucoside | Monoglycoside | One of the most common kaempferol glycosides. nih.gov |
| Kaempferol-3-O-rhamnoside | Monoglycoside | Investigated for anti-cancer activities. researchgate.net |
Development of Scalable and Optimized Extraction and Purification Protocols for Enhanced Production
To facilitate comprehensive research and potential future applications, efficient methods for obtaining high-purity this compound are necessary. Current methods for isolating kaempferol glycosides from plant sources often involve multiple chromatographic steps, which can be time-consuming and difficult to scale. researchgate.netmdpi.com
Future research should focus on:
Novel Extraction Techniques: Exploring and optimizing modern extraction methods like supercritical fluid extraction (SFE), which offers a greener and potentially more efficient alternative to conventional solvent extraction. nih.govresearchgate.net Response surface methodology can be employed to optimize SFE parameters such as pressure, temperature, and co-solvent percentage for maximal yield. researchgate.net
Advanced Purification Strategies: Developing more efficient and scalable purification protocols using techniques like centrifugal partition chromatography or preparative HPLC.
Biocatalytic Synthesis: Investigating the use of specific enzymes, such as glycosidases in reverse or engineered glycosyltransferases, for the targeted synthesis of the compound from more abundant precursors.
Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Research Models
Omics technologies offer a powerful, systems-level approach to understanding the effects of a compound on a biological system. Integrating transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound.
Future research directions include:
Transcriptomic Analysis: Using RNA-seq to identify genes and pathways that are differentially expressed in cells or tissues upon treatment with the compound. This can provide clues about its mechanism of action. febscongress.org
Metabolomic Profiling: Analyzing changes in the cellular metabolome to understand how the compound affects metabolic pathways.
Integrated Multi-Omics: Combining different omics datasets to construct comprehensive models of the compound's biological effects, an approach that has been used to identify genes involved in flavonoid glycoside biosynthesis. nih.gov
Further Exploration of Ecological Roles and Plant-Microbe Interactions
In plants, flavonoids are crucial for a variety of ecological functions, including defense against pathogens and herbivores, and mediating symbiotic relationships with microbes. nih.govjst.go.jp The complex glycosylation pattern of this compound suggests it may have highly specific ecological roles.
Areas for future investigation include:
Phytoalexin Activity: Assessing its potential as a phytoalexin, a compound produced by plants in response to microbial infection. frontiersin.org
Signaling Molecule: Investigating its role as a signaling molecule in the rhizosphere, potentially influencing the recruitment of beneficial soil microbes or inhibiting pathogenic ones. Flavonoids are known to be key signaling molecules in the establishment of rhizobial and mycorrhizal symbioses. nih.govfrontiersin.org
Allelochemical Effects: Exploring its potential allelopathic effects on the germination and growth of other plants.
Investigation of Synergistic Effects with Other Phytochemicals and Bioactive Compounds
Phytochemicals in a plant extract can act synergistically, where their combined effect is greater than the sum of their individual effects. nih.gov Investigating the potential synergistic interactions of this compound is a promising area of research.
Future studies should explore its combination with:
Other Flavonoids: To see if it enhances the activity of other common flavonoids like quercetin (B1663063) or its own aglycone, kaempferol.
Different Classes of Phytochemicals: Such as terpenoids or alkaloids, to identify novel synergistic combinations.
Conventional Drugs: To assess its potential to enhance the efficacy or reduce the required dosage of existing therapeutic agents, a strategy that has been explored with other flavonoids and chemotherapy drugs like paclitaxel. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Kaempferol |
| This compound |
| Kaempferol-3-O-glucoside |
| Kaempferol-3-O-rhamnoside |
| Kaempferol-7-O-rhamnoside |
| Kaempferol-3,7-dirhamnoside |
| Quercetin |
Q & A
Basic: How can researchers distinguish Kaempferol 3,4'-diglucoside 7-rhamnoside from structurally similar flavonoids in plant extracts?
Methodological Answer:
- Analytical Techniques: Use reverse-phase HPLC with a C18 column and UV detection at 260–280 nm. Compare retention times and spectral data against certified reference standards (e.g., PhytoLab’s phyproof® substance) .
- Co-Chromatography: Spike samples with the reference compound and observe peak enhancement. For TLC differentiation, use silica gel plates with mobile phases like ethyl acetate:formic acid:water (8:1:1) and visualize under UV light after derivatization with natural product reagents (e.g., Neu’s reagent) .
- Mass Spectrometry: Confirm molecular ions (e.g., m/z 757 [M+H]⁺) and fragmentation patterns via LC-MS/MS. Compare with literature data for glycosylation patterns (e.g., rhamnose vs. glucose substituents) .
Basic: What are the primary natural sources of this compound, and how does sourcing impact experimental reproducibility?
Methodological Answer:
- Natural Sources: Isolated from Iberis spp. (Cruciferae) and gymnosperms like Picea abies (Norway spruce) needles .
- Sourcing Considerations:
- Species Variability: Compound concentration varies by plant tissue (e.g., buds vs. needles) and growth conditions. Standardize sourcing using certified reference materials (≥90% HPLC purity) to reduce batch-to-batch variability .
- Extraction Protocols: Optimize solvent systems (e.g., aqueous methanol) and validate yields via quantitative NMR or HPLC-DAD to ensure consistency .
Advanced: How can researchers resolve contradictions in reported bioactivities of this compound across studies?
Methodological Answer:
- Purity Validation: Confirm compound purity using orthogonal methods (HPLC, LC-MS, residual solvent analysis). Impurities ≥10% (e.g., inorganic residues) may skew bioactivity assays .
- Assay Standardization:
- Mechanistic Profiling: Pair phenotypic assays with target-based approaches (e.g., kinase inhibition screens) to differentiate direct effects from metabolic byproducts .
Advanced: What strategies are recommended for synthesizing or isolating this compound with high regiochemical fidelity?
Methodological Answer:
- Chemical Synthesis:
- Glycosylation Steps: Use protecting-group strategies (e.g., acetyl for hydroxyl groups) and regioselective catalysts (e.g., BF3·Et2O) to install rhamnose at C7 and diglucosides at C3/C4' .
- Characterization: Validate regiochemistry via NOESY NMR to confirm sugar linkage positions and 2D-HSQC for anomeric proton assignments .
- Enzymatic Synthesis: Employ glycosyltransferases (e.g., UGT78D1) with UDP-glucose/UDP-rhamnose donors in vitro. Monitor reaction progress via TLC and optimize pH/temperature for enzyme activity .
Basic: What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccants. For solutions, use anhydrous DMSO or methanol and aliquot to avoid freeze-thaw cycles .
- Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Discard solutions if purity drops below 95% .
Advanced: How can researchers address challenges in quantifying this compound in complex matrices like plant extracts or biological fluids?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges and methanol:water elution to remove interfering polyphenols .
- Quantitative LC-MS/MS: Employ a triple quadrupole system with MRM transitions (e.g., m/z 757 → 611 for aglycone fragmentation). Calibrate with isotopically labeled internal standards (e.g., ¹³C-Kaempferol derivatives) .
- Matrix Effects: Validate recovery rates (80–120%) via spike-and-recovery experiments in representative matrices (e.g., serum, plant homogenates) .
Advanced: What computational tools can predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with flavonoid-binding proteins (e.g., COX-2, PI3K). Parameterize sugar moieties using GLYCAM force fields .
- QSAR Modeling: Train models on flavonoid bioactivity datasets (e.g., ChEMBL) with descriptors like LogP, topological polar surface area, and hydrogen-bond donors .
- Validation: Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays and mutagenesis studies .
Data Contradiction Analysis Example
Issue: Discrepancies in reported antioxidant activity between studies using Allium cepa extracts vs. purified standards .
Resolution:
Purity Check: Impurities in crude extracts (e.g., quercetin derivatives) may synergize or antagonize effects.
Assay Interference: Remove reducing sugars via SPE to avoid false positives in DPPH/FRAP assays.
Dose-Response Curves: Compare IC50 values of purified compound vs. extracts to isolate contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
